2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
Description
2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine is a pyrimidine derivative featuring a 4-[(4-bromobenzyl)oxy]phenyl group at position 2 and a 2-thienyl substituent at position 2. The thienyl group contributes to π-π stacking capabilities, which may be critical for binding to biological targets.
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c22-17-7-3-15(4-8-17)14-25-18-9-5-16(6-10-18)21-23-12-11-19(24-21)20-2-1-13-26-20/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTOQUBDWIKRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or alkane derivative.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Suzuki–Miyaura Coupling | Palladium-catalyzed reaction between aryl halide and organoboron compound. |
| Oxidation | Introduces oxygen-containing functional groups using reagents like KMnO₄. |
| Reduction | Removes oxygen or adds hydrogen using reagents like LiAlH₄ or H₂ with Pd. |
Chemistry
- Building Block : The compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
- Reactivity Studies : Its unique structure allows researchers to study various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Antimicrobial Activity : Research indicates that the compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly through interactions with specific molecular targets involved in cell proliferation and apoptosis.
Medicine
- Therapeutic Agent : The unique structural features of 2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine make it a promising candidate for drug development aimed at treating various diseases, including cancers associated with mutated c-KIT receptors .
- Mechanism of Action : The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. This interaction can influence key cellular processes such as inflammation and cell survival.
Industry
- Material Development : It is utilized in developing new materials with specific electronic or optical properties, potentially benefiting fields like electronics and photonics.
- Pharmaceutical Formulations : Its unique properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing drug delivery systems.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
2-(4-[(4-Methylbenzyl)oxy]phenyl)-4-(2-thienyl)pyrimidine (CAS 477862-32-1)
- Structural Difference : The bromine atom in the target compound is replaced with a methyl group.
- Impact: Electronic Effects: Methyl is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing bromine. This may alter binding affinity in hydrophobic pockets. Lipophilicity: LogP values are likely lower for the methyl derivative due to reduced halogen mass.
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (CAS 687562-80-7)
- Structural Difference : A thioether linkage replaces the ether in the target compound, with a fluorophenyl group at position 3.
- Electrostatic Interactions: Fluorine’s electronegativity may enhance binding to polar residues in targets .
Pyrimidine Core Modifications
2-Amino-4-(2,4-dichloro-5-fluorophenyl)-6-(2-thienyl)pyrimidine
- Structural Difference: An amino group at position 2 and halogenated aryl substituents at position 4.
- Impact: Bioactivity: This compound (from ) showed antimicrobial activity, attributed to the urea-thiazolidinone moiety absent in the target compound. Reactivity: The amino group enables hydrogen bonding, while halogens improve membrane permeability .
4-(4-Methoxyphenyl)pyrimidin-2-amine
- Structural Difference: A methoxy group at position 4 and an amino group at position 2.
- Impact: Solubility: Methoxy enhances water solubility compared to bromobenzyloxy.
Fused-Ring Systems
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one (CAS 497240-79-6)
Biological Activity
2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a pyrimidine core, which is known for its diverse biological properties, and is substituted with both thienyl and bromobenzyl groups. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to inhibition or activation of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation. The presence of the bromine atom may enhance the compound's reactivity and biological interactions compared to non-brominated analogs.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The thienyl group is known to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death. In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 and caspases. In particular, compounds with similar structural motifs have been reported to exhibit selective cytotoxicity against tumor cells while sparing normal cells .
Study on Anticancer Activity
A study published in 2020 assessed the anticancer effects of thienopyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced cell viability in various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) at micromolar concentrations. The mechanism was linked to cell cycle arrest at the G1 phase and increased apoptosis markers .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antimicrobial activity. The study suggested that the bromobenzyl moiety enhances membrane disruption capabilities .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
